Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate
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Overview
Description
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbonyl, and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the coupling of the protected amino acid derivative with benzyl 4-methylpentanoate under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate has several applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Benzyl (2S)-2-(dibenzylamino)propanoate
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
Uniqueness
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
CAS No. |
77511-09-2 |
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Molecular Formula |
C31H36N2O5S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C31H36N2O5S/c1-23(2)18-27(30(35)37-19-24-12-6-3-7-13-24)32-29(34)28(22-39-21-26-16-10-5-11-17-26)33-31(36)38-20-25-14-8-4-9-15-25/h3-17,23,27-28H,18-22H2,1-2H3,(H,32,34)(H,33,36) |
InChI Key |
TVDIFRFROGQGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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